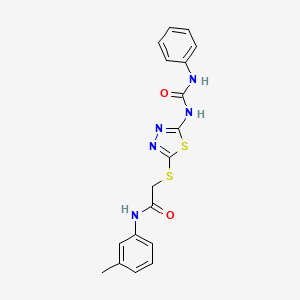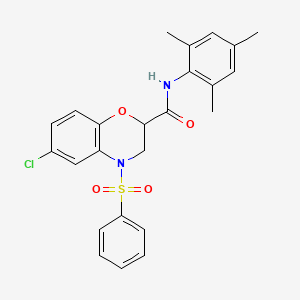![molecular formula C19H27N5O2S B11242979 N-Ethyl-2-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-amine](/img/structure/B11242979.png)
N-Ethyl-2-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-2-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethylbenzenesulfonyl group and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable sulfonyl chloride, such as 4-ethylbenzenesulfonyl chloride, under basic conditions.
Substitution Reaction: The resulting piperazine intermediate is then subjected to a substitution reaction with 2-chloro-6-methylpyrimidine in the presence of a base like potassium carbonate.
N-Ethylation: The final step involves the N-ethylation of the piperazine nitrogen using ethyl iodide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-2-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various alkylated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-2-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action at the molecular level.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor in the production of other complex organic compounds.
Wirkmechanismus
The mechanism of action of N-Ethyl-2-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or modulation of neurotransmitter activity in neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethyl-4-(4-ethylbenzenesulfonyl)piperazine: Similar structure but lacks the pyrimidine ring.
2-(4-Ethylbenzenesulfonyl)piperazine-1-yl)pyrimidine: Similar structure but lacks the N-ethyl group.
Uniqueness
N-Ethyl-2-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-amine is unique due to the presence of both the piperazine and pyrimidine rings, as well as the specific substitution pattern
Eigenschaften
Molekularformel |
C19H27N5O2S |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
N-ethyl-2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C19H27N5O2S/c1-4-16-6-8-17(9-7-16)27(25,26)24-12-10-23(11-13-24)19-21-15(3)14-18(22-19)20-5-2/h6-9,14H,4-5,10-13H2,1-3H3,(H,20,21,22) |
InChI-Schlüssel |
JTDBYNOKCWAQGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11242896.png)
![N-(2-Fluorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11242898.png)
![2-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11242913.png)
![1-[6-(3-Methoxyphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11242916.png)

![2,3-Dimethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11242932.png)
![N-(2,6-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11242938.png)
![N-benzyl-2-[(4-hydroxyquinazolin-2-yl)thio]acetamide](/img/structure/B11242945.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11242962.png)
![N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11242969.png)
![7-chloro-5-(methylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11242972.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide](/img/structure/B11242988.png)

